4-(Chloromethyl)-5-methyl-2-(2-nitrophenyl)oxazole
Description
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Properties
IUPAC Name |
4-(chloromethyl)-5-methyl-2-(2-nitrophenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c1-7-9(6-12)13-11(17-7)8-4-2-3-5-10(8)14(15)16/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNADHVUTXWVUMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2[N+](=O)[O-])CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Bifunctional Oxazole Scaffolds: A Technical Guide for Advanced Medicinal Chemistry
Abstract
The oxazole ring, a five-membered aromatic heterocycle, stands as a cornerstone in modern medicinal chemistry.[1] Its unique electronic properties and synthetic versatility have established it as a "privileged" scaffold, enabling its incorporation into a multitude of biologically active molecules, from natural products to FDA-approved pharmaceuticals.[2][3] This in-depth technical guide provides a comprehensive exploration of bifunctional oxazole scaffolds for researchers, scientists, and drug development professionals. We will delve into the causality behind synthetic choices, provide detailed experimental protocols for key transformations, and illuminate the strategic application of oxazoles in contemporary drug design, including their roles as bioisosteres, components of Proteolysis Targeting Chimeras (PROTACs), and covalent inhibitors.
Introduction: The Enduring Significance of the Oxazole Core
The oxazole nucleus, characterized by a five-membered ring containing one oxygen and one nitrogen atom at positions 1 and 3 respectively, is a fundamental building block in the synthesis of therapeutic agents.[4][5] Its derivatives are known to engage with a variety of biological targets through diverse non-covalent interactions, such as hydrogen bonding, π–π stacking, and hydrophobic effects, leading to a broad spectrum of pharmacological activities.[4][6] Oxazole-containing compounds have demonstrated efficacy as anti-inflammatory, anticancer, antibacterial, antifungal, and antiviral agents.[7][8][9]
The bifunctionality of the oxazole scaffold is central to its utility. The ring system possesses distinct positions (C2, C4, and C5) that can be independently functionalized, allowing for the precise spatial orientation of different pharmacophoric elements.[10][11] This capability is crucial for optimizing interactions with biological targets and fine-tuning the pharmacokinetic properties of drug candidates.
Synthetic Strategies: Building the Oxazole Core
The construction of substituted oxazoles is a well-established field with a rich history of named reactions that provide chemists with a versatile toolkit.[1] The choice of synthetic route is dictated by the desired substitution pattern and the compatibility of functional groups on the starting materials.
Classical Methodologies: Foundations of Oxazole Synthesis
Several foundational methods remain highly relevant in contemporary synthesis:
-
Robinson-Gabriel Synthesis: This classic method involves the dehydration of 2-acylaminoketones to form 2,5-disubstituted oxazoles. It is one of the earliest and most versatile routes.[1][5]
-
Fischer Oxazole Synthesis: This approach utilizes the reaction of cyanohydrins with aldehydes to yield oxazoles.[5][12]
-
Van Leusen Reaction: A widely used method that employs tosylmethylisocyanide (TosMIC) and an aldehyde to construct the oxazole ring. This reaction is particularly valuable for its reliability and broad substrate scope.[1][13]
Modern Synthetic Approaches
More recent methodologies have focused on milder conditions, improved efficiency, and greater functional group tolerance:
-
Iodine-Catalyzed Oxidative Cyclization: This method allows for the synthesis of 2,5-disubstituted oxazoles from aromatic aldehydes and α-amino acids, offering excellent functional group compatibility.[14]
-
Metal-Catalyzed Reactions: Coinage metals, such as copper, have been employed to assist in the synthesis of oxazoles from readily available starting materials like arylacetylenes.[7][14]
-
Biosynthesis-Inspired Routes: In nature, oxazoles often arise from the cyclization and oxidation of serine or threonine residues in nonribosomal peptides.[5][15] Synthetic strategies mimicking these pathways, for instance, by using serine derivatives, are being explored.[14][16]
Experimental Protocol: Van Leusen Oxazole Synthesis
This protocol provides a general procedure for the synthesis of a C5-substituted oxazole, a common transformation in medicinal chemistry.[13]
Materials:
-
Aldehyde (1.0 eq)
-
Tosylmethylisocyanide (TosMIC) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the aldehyde (1.0 eq) and TosMIC (1.1 eq) in methanol.
-
Add potassium carbonate (2.0 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature or gentle heat (e.g., 40 °C) and monitor by TLC until the starting materials are consumed.
-
Remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the layers and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired oxazole.
Causality: The use of a base like K₂CO₃ is crucial for the deprotonation of TosMIC, initiating the reaction cascade. Methanol serves as a suitable polar protic solvent for this transformation. The workup procedure is designed to remove inorganic salts and any remaining polar impurities.
The Oxazole Scaffold in Drug Design: A Multifaceted Role
The strategic incorporation of the oxazole ring can impart favorable properties to a drug candidate. Its bifunctional nature allows it to serve multiple roles in a molecular architecture.
Oxazole as a Bioisostere
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. The oxazole ring is an effective bioisostere for amide and ester functionalities.[17][18]
-
Amide Bioisostere: The oxazole ring can mimic the hydrogen bonding capabilities and steric profile of an amide bond while offering improved metabolic stability and pharmacokinetic properties.[19]
-
Ester Bioisostere: Replacement of a metabolically labile ester group with a stable oxazole can enhance the drug's half-life. For example, 5-alkyl-oxazoles have been successfully used to replace ethyl ester functionalities in P2Y12 receptor antagonists, retaining potency while improving metabolic stability.[20]
| Functional Group | Oxazole Bioisostere | Key Advantages |
| Amide | 2,5-Disubstituted Oxazole | Increased metabolic stability, modulation of H-bonding.[19] |
| Ester | 5-Alkyl-Oxazole | Resistance to hydrolysis, maintained potency.[20] |
A Privileged Scaffold in Medicinal Chemistry
The oxazole motif is considered a "privileged structure" due to its recurrence in a wide range of biologically active compounds targeting diverse receptors and enzymes.[2][21] This suggests that the oxazole core provides a versatile framework for presenting key pharmacophoric features in a spatially defined manner.[22]
The ability to introduce substituents at the C2, C4, and C5 positions allows for the creation of large and diverse chemical libraries for high-throughput screening.[10] This has led to the discovery of oxazole-containing compounds with a wide array of therapeutic applications, including:
-
Anticancer Agents: Oxazole derivatives have been shown to inhibit targets such as tubulin, protein kinases, and DNA topoisomerases.[8][23]
-
Antibacterial Agents: The oxazole ring is a key component of the antibiotic linezolid.[4]
-
Anti-inflammatory Drugs: The non-steroidal anti-inflammatory drug (NSAID) Oxaprozin features an oxazole core.[3][6]
Bifunctional Oxazoles in PROTACs
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[24] A PROTAC consists of a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a linker connecting the two.[25]
The linker is a critical component of a PROTAC, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).[24][25] While traditionally composed of flexible alkyl or PEG chains, more rigid and structured linkers are being explored to pre-organize the PROTAC into a bioactive conformation. The oxazole scaffold, with its defined geometry and multiple points for attachment, is an emerging component in the design of these more sophisticated linkers.[26][27] Its incorporation can provide a rigid element within the linker, helping to control the distance and orientation between the two ligands.
Caption: General structure and mechanism of a PROTAC.
Oxazoles in Covalent Inhibitors
Covalent inhibitors form a stable bond with their target protein, leading to prolonged and often irreversible inhibition. The design of these inhibitors requires a reactive "warhead" that can form a covalent bond with a nucleophilic residue (e.g., cysteine, serine) on the target protein.
The oxazole ring itself is generally stable, but it can be functionalized with groups that act as latent electrophiles. For example, an oxazole can be substituted with a group that, upon binding to the target, is positioned to react with a nearby nucleophile. The reactivity of the oxazole ring can be tuned by the substituents at other positions. The electron-withdrawing nature of the oxazole nitrogen can influence the electrophilicity of attached groups. Nucleophilic aromatic substitution can occur at the C2 position if a suitable leaving group is present.[5][12]
Reactivity and Further Functionalization
A key aspect of the bifunctional nature of oxazoles is their differential reactivity at the C2, C4, and C5 positions, which allows for selective post-synthetic modification.
-
Electrophilic Aromatic Substitution: This typically occurs at the C5 position, especially when the ring is activated by electron-donating groups.[5][28]
-
Nucleophilic Aromatic Substitution: Takes place at the C2 position when a good leaving group is present.[5][12]
-
Deprotonation/Metallation: The C2 proton is the most acidic, allowing for deprotonation with a strong base (e.g., n-BuLi). The resulting lithiated species can then react with various electrophiles, providing a powerful method for introducing functionality at this position.[5]
Caption: Reactivity map of the oxazole ring.
Conclusion and Future Perspectives
The bifunctional oxazole scaffold continues to be a remarkably versatile and valuable core in medicinal chemistry.[1][4] Its synthetic accessibility, coupled with its ability to serve as a stable, tunable, and geometrically defined platform, ensures its continued relevance in drug discovery.[17] The application of oxazoles is expanding from their traditional roles as privileged structures and bioisosteres to more advanced applications in the design of sophisticated molecules like PROTACs and covalent inhibitors.[9][26]
Future research will likely focus on the development of novel, highly efficient, and stereoselective methods for oxazole synthesis.[13] Furthermore, a deeper understanding of the conformational constraints and electronic properties imparted by the oxazole ring will facilitate the rational design of next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. The exploration of oxazole-containing compounds will undoubtedly remain a vibrant and productive area of research for years to come.[1]
References
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Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. Available from: [Link]
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Synthesis of 1,3-oxazoles. Organic Chemistry Portal. Available from: [Link]
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Venkatesh P. (2018). Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. SlideShare. Available from: [Link]
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A report on synthesis and applications of small heterocyclic compounds: Oxazole. AIP Publishing. (2023). Available from: [Link]
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Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Royal Society of Chemistry. Available from: [Link]
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Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. (2025). Medicinal Chemistry. Available from: [Link]
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Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Scilit. Available from: [Link]
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5-Alkyl-1,3-Oxazole Derivatives of 6-Amino-Nicotinic Acids as Alkyl Ester Bioisosteres are Antagonists of the P2Y12 Receptor. Available from: [Link]
-
Sharma, A., et al. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1788-1811. Available from: [Link]
-
Shaveta, et al. (2017). Benzisoxazole: a privileged scaffold for medicinal chemistry. MedChemComm, 8(11), 2023-2039. Available from: [Link]
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Naturally available compounds with oxazole scaffolds. ResearchGate. Available from: [Link]
-
Recent advance in oxazole-based medicinal chemistry. ResearchGate. Available from: [Link]
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Priyanka, P., et al. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research, 5(6), 33-49. Available from: [Link]
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Kasnia, R., et al. (2025). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Thieme. Available from: [Link]
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Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Bentham Science. Available from: [Link]
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Zhang, D., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1601. Available from: [Link]
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Kalleda, N., et al. (2016). Assessing oxazole bioisosteres as mutasynthons on the rhizoxin assembly line. Angewandte Chemie International Edition, 55(4), 1463-1467. Available from: [Link]
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Oxazole-Based Molecules in Anti-viral Drug Development. (2025). International Journal of Pharmaceutical research and Applications. Available from: [Link]
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Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst. (2025). PubMed Central. Available from: [Link]
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Ciulli, A., et al. (2025). Branching beyond bifunctional linkers: synthesis of macrocyclic and trivalent PROTACs. Nature Protocols. Available from: [Link]
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Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available from: [Link]
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Camci, M., & Karali, N. L. (2023). BIOISOSTERISM: 1,2,4-OXADIAZOLE RINGS. ChemMedChem, e202200638. Available from: [Link]
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Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Royal Society of Chemistry. (2025). Available from: [Link]
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Degennaro, L., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(7), 1435-1441. Available from: [Link]
-
Kumar, R., et al. (2018). Therapeutic potential of oxazole scaffold: a patent review (2006-2017). Expert Opinion on Therapeutic Patents, 28(4), 311-326. Available from: [Link]
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A two-decade overview of oxadiazole derivatives as promising anticancer agents. (2025). Available from: [Link]
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Oxazole.pdf. CUTM Courseware. Available from: [Link]
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Synthesis and Reactions of Oxazoles. ResearchGate. Available from: [Link]
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Oxazole-Based Molecules: Recent Advances on Biological Activities. (2026). PubMed. Available from: [Link]
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Braconi, L., et al. (2023). Tetrazole and oxadiazole derivatives as bioisosteres of tariquidar and elacridar. FLORE. Available from: [Link]
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Kingston, D. G., et al. (1987). Stereochemistry of Incorporation of Serine into the Oxazole Ring of Virginiamycin MI. Journal of the Chemical Society, Chemical Communications, (4), 303-304. Available from: [Link]
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Dong, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. Available from: [Link]
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Tey, R. L., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. Chemical Society Reviews, 50(15), 8526-8544. Available from: [Link]
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Marketed drugs containing oxazole. ResearchGate. Available from: [Link]
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Cao, C., et al. (2022). Chemistries of bifunctional PROTAC degraders. Scilit. Available from: [Link]
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Definitive Guide to 4-Chloromethyl-2-Aryloxazoles: Reactivity & Applications
Executive Summary
This technical guide analyzes the chemical properties, synthesis, and medicinal chemistry utility of 4-chloromethyl-2-aryloxazoles . As versatile electrophilic building blocks, these scaffolds bridge the gap between simple heterocycles and complex bioactive agents. This document details their dual-reactivity profile (benzylic-like electrophilicity vs. aromatic stability), provides validated synthesis protocols, and maps their application in modern drug discovery.[1]
Part 1: Chemical Identity & Structural Analysis[1][2]
Structural Core
The 4-chloromethyl-2-aryloxazole scaffold consists of a 1,3-oxazole ring substituted at the C2 position with an aryl group (typically phenyl or substituted phenyl) and at the C4 position with a chloromethyl moiety.[2]
-
Electronic Distribution: The oxazole ring is
-electron deficient compared to furan but -excessive compared to pyridine. However, the C2-aryl group extends conjugation, stabilizing the system.[1] -
The Reactive Handle (C4-CH₂Cl): The chloromethyl group acts as a "benzylic-like" electrophile. The adjacent oxazole ring stabilizes the transition state for
reactions via resonance, making the methylene carbon highly susceptible to nucleophilic attack. -
Regiochemistry: Distinction between the C4 and C5 positions is critical. The C4-chloromethyl isomer is kinetically accessible via specific cyclization strategies, whereas C5-chloromethyl isomers often require different precursors (e.g.,
-chloroketones).[1]
Physical Properties (Representative Data)
-
Compound: 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole (CAS: 103788-61-0)[1][3][4]
-
Appearance: White to off-white crystalline solid.
-
Melting Point: 68–72 °C (varies with aryl substituents).[1]
-
Solubility: Soluble in DCM, THF, Ethyl Acetate; insoluble in water.[1]
-
Stability: Hydrolytically stable under neutral conditions; susceptible to hydrolysis in strong aqueous acid/base at elevated temperatures.
Part 2: Synthesis Strategies
Method A: The Modified Hantzsch Cyclization (Direct Route)
This method utilizes 1,3-dichloroacetone , a bifunctional electrophile, reacting with primary amides.[1] It is efficient for generating the 4-chloromethyl motif directly.
Mechanism:
-
Alkylation: The amide oxygen attacks one chloride site of 1,3-dichloroacetone.
-
Cyclization: The amide nitrogen attacks the carbonyl carbon.
-
Dehydration: Loss of water aromatizes the ring.
Protocol:
-
Reagents: Benzamide (1.0 equiv), 1,3-Dichloroacetone (1.1 equiv), Toluene (Solvent).[1]
-
Procedure: Reflux the mixture in toluene for 4–6 hours. A Dean-Stark trap is recommended to remove water and drive the equilibrium.
-
Workup: Cool to RT. Wash with saturated
(to remove unreacted acid/amide).[1] Dry organic layer ( ), concentrate.[1][5] -
Purification: Recrystallization from Hexane/EtOAc or column chromatography (Silica, 10-20% EtOAc in Hexane).[1]
Method B: Regioselective Rearrangement of N-Oxides (High Precision)
For highly substituted analogs (e.g., 5-methyl derivatives), the interaction of oxazole N-oxides with
Protocol:
-
Precursor: 2-Aryl-4,5-dimethyloxazole N-oxide.
-
Reaction: Treat with
in at reflux. -
Outcome: The oxygen of the N-oxide is transferred to the C4-methyl group via a sigmatropic-like rearrangement followed by chlorination, yielding the 4-chloromethyl product exclusively.
Caption: Figure 1. Dual synthetic pathways.[6][7][8][9] The Hantzsch cyclization (green solid lines) is preferred for bulk synthesis, while the N-oxide route (red dashed line) offers regiocontrol for complex analogs.[1]
Part 3: Reactivity Profile & Functionalization[1]
The 4-chloromethyl group is the primary "warhead" for chemical modification. The chloride is an excellent leaving group (
Nucleophilic Substitution ( )[1]
-
Amination: Reacts with secondary amines (morpholine, piperidine) in DMF/
to form aminomethyl derivatives.[1]-
Conditions: 1.2 eq Amine, 2.0 eq
, DMF, 60°C, 2h.
-
-
Etherification: Reacts with phenols or alcohols using NaH or
.-
Significance: Creates ether linkages common in PPAR agonists.
-
-
Thioetherification: Reaction with thiols (R-SH) yields sulfides, which can be oxidized to sulfones.[1]
The Arbuzov Reaction (Phosphonate Synthesis)
Heating 4-chloromethyl-2-aryloxazoles with triethyl phosphite (
-
Application: These phosphonates are precursors for Horner-Wadsworth-Emmons (HWE) olefination, allowing the installation of alkene side chains at the C4 position.[1]
C-H Activation (C5 Position)
If the C5 position is unsubstituted, it is susceptible to direct C-H arylation using Pd-catalysis, although the chloromethyl group may require protection or careful selection of conditions to prevent oxidative addition at the C-Cl bond.[1]
Caption: Figure 2.[1] Divergent reactivity map. The central electrophile undergoes substitution with N, O, P, and S nucleophiles to generate diverse libraries.
Part 4: Medicinal Chemistry Applications[1][9]
Biofilm Inhibition
Derivatives of 4-chloromethyl-2-phenyloxazole have been identified as potent inhibitors of Candida albicans biofilms. The oxazole ring mimics peptide bonds (bioisostere), while the C4-substituent interacts with fungal adhesion proteins.[1]
Metabolic Disease (PPAR Agonists)
The scaffold is a key intermediate in the synthesis of glitazar analogs.
-
Mechanism: The chloromethyl group is used to alkylate tyrosine derivatives. The resulting molecule binds to Peroxisome Proliferator-Activated Receptors (PPARs), regulating glucose and lipid metabolism.[1]
-
Example Structure: 4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]benzenepropanoic acid.[1]
Part 5: Experimental Protocol (Self-Validating)
Synthesis of 4-(Chloromethyl)-2-phenyloxazole
-
Setup: Flame-dried 250 mL Round Bottom Flask, magnetic stir bar, reflux condenser.
-
Charge: Add Benzamide (12.1 g, 100 mmol) and 1,3-Dichloroacetone (14.0 g, 110 mmol).
-
Solvent: Add Toluene (100 mL).
-
Reaction: Heat to reflux (110°C) for 6 hours. Validation: Monitor via TLC (Hexane:EtOAc 4:1).[1] Product
~0.6; Benzamide ~0.2. -
Workup:
-
Isolation: Evaporate solvent under reduced pressure.
-
Purification: Recrystallize the crude solid from hot Hexane.
-
Yield: Expected 60-75% (White needles).
Safety Note: 1,3-Dichloroacetone is a lachrymator and skin irritant.[1] Handle in a fume hood.
References
-
Regioselective Synthesis from N-Oxides: Han, H. O., et al.[1] "A Highly Regioselective Preparation of 4-Chloromethyl-5-methyl-2-aryl-1,3-oxazoles." Bulletin of the Korean Chemical Society, 2012, 33(6), 1979-1982.[1]
-
General Oxazole Synthesis (Cornforth/Hantzsch): Wipf, P.[1] "Oxazoles."[3][4][10][11][12][13][14][15] Chemistry of Heterocyclic Compounds, Wiley-Interscience. [1]
-
Medicinal Applications (Biofilms): Pele, L. C., et al.[1] "New N-(oxazolylmethyl)-thiazolidinedione Active against Candida albicans Biofilm." Molecules, 2018.[1]
-
Nucleophilic Substitution Dynamics: Turchi, I. J.[1] "The Chemistry of Heterocyclic Compounds, Oxazoles." Vol 45.
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- 11. 1,3-Oxazole synthesis [organic-chemistry.org]
- 12. New easy approach to the synthesis of 2,5-disubstituted and 2,4,5-trisubstituted 1,3-oxazoles. The reaction of 1-(methylthio)acetone with nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. researchgate.net [researchgate.net]
The Nitro-Oxazole Core: A Technical Guide for Drug Development Professionals
Introduction: The Strategic Value of the Nitro-Oxazole Scaffold
The oxazole ring, a five-membered aromatic heterocycle containing oxygen and nitrogen, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a versatile building block for engaging with biological targets.[2][3] The introduction of a nitro group (–NO₂) onto this scaffold dramatically alters its physicochemical properties, creating a unique chemical entity with significant potential in drug discovery. The strong electron-withdrawing nature of the nitro group profoundly influences the reactivity of the oxazole ring and can serve as a key pharmacophore, modulating the biological activity of the molecule.[4] This technical guide provides an in-depth exploration of the synthesis, chemical properties, and medicinal chemistry applications of oxazole-based heterocycles bearing a nitro group substitution, offering insights for researchers and drug development professionals.
I. Synthesis of Nitro-Substituted Oxazoles: Navigating the Chemical Landscape
The synthesis of nitro-substituted oxazoles can be approached in two primary ways: by constructing the oxazole ring from nitro-containing precursors or by direct nitration of a pre-formed oxazole. The former is generally more common and regioselective, as direct nitration of the electron-deficient oxazole ring can be challenging.[5]
Established Synthetic Routes to the Nitro-Oxazole Core
Several classical oxazole syntheses can be adapted for the preparation of nitro-oxazoles, with the choice of method often dictated by the desired substitution pattern and the availability of starting materials.
a) Robinson-Gabriel Synthesis and its Modifications
The Robinson-Gabriel synthesis involves the cyclodehydration of α-acylamino ketones.[6][7] To synthesize nitro-oxazoles via this route, one would typically start with a nitro-substituted α-acylamino ketone.
Experimental Protocol: Representative Robinson-Gabriel Synthesis of a Nitro-Oxazole Derivative [6][8]
-
Preparation of the α-Acylamino Ketone:
-
To a solution of an α-amino ketone (1.0 eq) in a suitable solvent (e.g., dichloromethane or pyridine), add a nitro-substituted acyl chloride (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-acylamino ketone.
-
-
Cyclodehydration:
-
Dissolve the crude α-acylamino ketone in a dehydrating agent such as concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride.
-
Heat the mixture to 80-120 °C for 1-3 hours, monitoring the reaction progress by TLC.
-
Carefully pour the cooled reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate or ammonium hydroxide).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography on silica gel to afford the desired nitro-oxazole.
-
b) Fischer Oxazole Synthesis
The Fischer oxazole synthesis utilizes the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous acid.[9][10] This method is particularly useful for preparing 2,5-disubstituted oxazoles and can be adapted for nitro-substituted analogues by using a nitro-aromatic aldehyde as one of the components.
DOT Diagram: Fischer Oxazole Synthesis of a Nitro-Oxazole
Caption: Fischer synthesis of a nitro-oxazole.
c) Van Leusen Oxazole Synthesis
The Van Leusen reaction provides a versatile route to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[2][8][11] By employing a nitro-substituted aldehyde, one can readily access 5-(nitro-aryl)oxazoles.
Experimental Protocol: Van Leusen Synthesis of a 5-(Nitro-aryl)oxazole [12][13]
-
Reaction Setup:
-
To a stirred suspension of potassium carbonate (2.0 eq) in methanol, add the nitro-aromatic aldehyde (1.0 eq) and TosMIC (1.1 eq) at room temperature under an inert atmosphere.
-
-
Reaction Execution:
-
Heat the mixture to reflux (around 65 °C) and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
-
Work-up and Purification:
-
After cooling to room temperature, pour the reaction mixture into cold water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 5-(nitro-aryl)oxazole.
-
Direct Nitration of the Oxazole Ring
Direct nitration of the oxazole ring is generally a low-yielding process due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic aromatic substitution.[5] The oxazole nitrogen can also be protonated under strongly acidic nitrating conditions, further deactivating the ring. However, nitration of some activated oxazole derivatives has been reported. For instance, the nitration of some five-membered heterocycles has been achieved using nitric acid in trifluoroacetic anhydride.[14] It has been reported that nitration of 2-phenyloxazole with nitric acid results in nitration of the phenyl ring rather than the oxazole ring.
II. Chemical Properties and Reactivity of Nitro-Oxazoles
The presence of the nitro group significantly impacts the chemical reactivity of the oxazole ring, primarily through its strong electron-withdrawing effect.
Enhanced Electrophilicity and Susceptibility to Nucleophilic Attack
The nitro group depletes electron density from the oxazole ring, making the ring carbons, particularly C2 and C5, more electrophilic and susceptible to nucleophilic attack. This is analogous to the activation of other aromatic systems by nitro groups towards nucleophilic aromatic substitution (SNAr).[15] A leaving group at the C2 or C5 position of a nitro-oxazole would be readily displaced by nucleophiles.
DOT Diagram: Nucleophilic Aromatic Substitution on a Nitro-Oxazole
Caption: SNAr on a nitro-oxazole.
Reduction of the Nitro Group
A key transformation of nitro-oxazoles is the reduction of the nitro group to an amine. This reaction is of great importance in medicinal chemistry as it can unmask a new functional group, leading to a different biological activity profile. Furthermore, the bioreduction of the nitro group is often a prerequisite for the biological activity of many nitro-aromatic drugs.[16] A variety of reducing agents can be employed, with the choice depending on the presence of other functional groups in the molecule.
| Reducing Agent | Conditions | Selectivity and Notes |
| H₂/Pd-C | Catalytic hydrogenation | Highly efficient but can also reduce other functional groups like alkenes and alkynes. |
| SnCl₂·2H₂O | Acidic or neutral conditions | A classic and reliable method, often used for aromatic nitro compounds. |
| Fe/HCl or Fe/NH₄Cl | Acidic conditions | A cost-effective and widely used method in industrial settings. |
| Sodium Dithionite (Na₂S₂O₄) | Aqueous solution | A mild reducing agent, useful for sensitive substrates. |
Spectroscopic Properties
The spectroscopic signatures of nitro-oxazoles are characterized by the contributions of both the oxazole ring and the nitro group.
-
¹H NMR: Protons on the oxazole ring typically appear in the aromatic region (δ 7-9 ppm). The electron-withdrawing nitro group will deshield adjacent protons, shifting them downfield.
-
¹³C NMR: The carbons of the oxazole ring resonate in the aromatic region (δ 110-160 ppm). The carbon bearing the nitro group will be significantly deshielded.
-
IR Spectroscopy: The nitro group gives rise to two characteristic strong absorption bands corresponding to asymmetric (1500-1570 cm⁻¹) and symmetric (1300-1370 cm⁻¹) stretching vibrations.[17]
-
Mass Spectrometry: Nitro-oxazoles typically show a prominent molecular ion peak. Common fragmentation patterns include the loss of NO₂ (46 Da) and NO (30 Da).[18]
III. Medicinal Chemistry and Biological Applications of Nitro-Oxazoles
The nitro-oxazole scaffold has emerged as a promising pharmacophore in the development of new therapeutic agents, particularly in the realm of infectious diseases.
Antimicrobial, Antifungal, and Antiparasitic Activities
Nitro-heterocyclic compounds have a long history as antimicrobial agents. Their mechanism of action often involves the intracellular reduction of the nitro group to generate reactive nitrogen species that are toxic to the pathogen.[3][16]
-
Antitubercular Activity: Fused nitro-imidazo-oxazole derivatives, such as OPC-67683 (Delamanid), have shown potent activity against Mycobacterium tuberculosis.[11][19] The nitro group is essential for their activity.[20]
-
Antiparasitic Activity: Nitro-oxazole and related nitro-isoxazole derivatives have been investigated for their activity against various parasites, including Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania species.[5][13][19] The trypanocidal activity of some nitroisoxazoles is linked to the generation of reactive oxygen species upon reduction of the nitro group.[19]
-
Antibacterial and Antifungal Activity: Various nitro-substituted oxadiazoles, which are structurally related to oxazoles, have demonstrated significant antibacterial and antifungal properties.[12][21] For instance, certain nitro-containing 1,3,4-oxadiazole derivatives have shown potent activity against Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA).[12]
Structure-Activity Relationships (SAR)
While comprehensive SAR studies on simple nitro-oxazoles are still emerging, some general trends can be inferred from the broader class of nitro-heterocycles:
-
The Nitro Group is Often Essential: In many cases, the removal of the nitro group leads to a significant loss of biological activity, highlighting its role as a key pharmacophore.[20]
-
Position of the Nitro Group Matters: The position of the nitro group on the heterocyclic ring can have a dramatic effect on activity. For example, in nitroimidazoles, 4-nitro isomers are often more active against aerobic bacteria than their 5-nitro counterparts.[19]
-
Lipophilicity and Substituent Effects: The nature and position of other substituents on the oxazole and any appended rings play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the molecule. Fine-tuning lipophilicity is often key to achieving a good balance of potency and drug-like properties.
IV. Future Perspectives and Conclusion
The nitro-oxazole core represents a valuable, albeit underexplored, scaffold in medicinal chemistry. While the synthesis of these compounds can present challenges, the established methodologies of heterocyclic chemistry provide a solid foundation for their construction. The profound influence of the nitro group on the electronic properties and reactivity of the oxazole ring opens up a rich chemical space for the design of novel therapeutic agents.
The proven success of more complex nitro-imidazo-oxazoles in tackling challenging infectious diseases like tuberculosis provides a strong impetus for further investigation into simpler nitro-oxazole derivatives. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of nitro-oxazoles to elucidate more detailed structure-activity relationships. A deeper understanding of their mechanism of action, particularly the role of bioreduction of the nitro group, will be crucial for the rational design of next-generation nitro-oxazole-based drugs with improved efficacy and safety profiles.
V. References
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Van Leusen Reaction. NROChemistry. Available from: [Link]
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Robinson–Gabriel synthesis. In: Wikipedia [Internet]. 2023. Available from: [Link]
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Activity Profiling of Nitro-Substituted Di(Hetero)Aryl 1,3,4- and 1,2,4-Oxadiazoles: Antimicrobial, Cholinesterase Inhibition and Antioxidant Potential. PMC. 2026 Jan 20. Available from: [Link]
-
Van Leusen reaction. In: Wikipedia [Internet]. 2023. Available from: [Link]
-
Assessment of the Activity of Nitroisoxazole Derivatives against Trypanosoma cruzi. MDPI. 2024 Jun 11. Available from: [Link]
-
Van Leusen Reaction. Organic Chemistry Portal. Available from: [Link]
-
Fischer oxazole synthesis. In: Wikipedia [Internet]. 2023. Available from: [Link]
-
Fischer Oxazole Synthesis. The Merck Index* Online. 2013. Available from: [Link]
-
Synthetic approaches for oxazole derivatives: A review. ResearchGate. 2021 Oct 17. Available from: [Link]
-
Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. 2022 Jun 14. Available from: [Link]
-
3-nitroimidazo[1,2-b]pyridazine as a novel scaffold for antiparasitics with sub-nanomolar anti-Giardia lamblia activity. PMC. 2022 May 26. Available from: [Link]
-
Nitro Groups. University of Calgary. Available from: [Link]
-
Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. International Journal of Pharmaceutical Sciences and Research. 2012;3(9):3343-3348.
-
Nitro-group containing heterocyclic aromatic compounds with antiparasitic activities. ResearchGate. Available from: [Link]
-
Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. Journal of University of Babylon for Pure and Applied Sciences. 2017;25(1):1-10.
-
4-Nitro-2-phenyloxazole: an electrophilic dienophile for normal Diels–Alder reactions in the oxazole series. RSC Publishing. 1993. Available from: [Link]
-
Robinson-Gabriel Synthesis. SynArchive. Available from: [Link]
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Van Leusen Oxazole Synthesis. Organic Chemistry Portal. Available from: [Link]
-
A comprehensive review on biological activities of oxazole derivatives. PMC. 2019 Feb 4. Available from: [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. 2022 Dec 22. Available from: [Link]
-
Nitroaromatic Antibiotics as Nitrogen Oxide Sources. PMC. 2021 Feb 12. Available from: [Link]
-
Direct nitration of five membered heterocycles. Semantic Scholar. Available from: [Link]
-
SYNTHESIS OF 4-BENZYLIDENE-2-(4-NITRO- PHENYL) - 4H-OXAZOL-5 -ONE DERIVATIVES WITH SUSPECTED BIOLOGICAL ACTIVITY. CORE. Available from: [Link]
-
Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. ResearchGate. Available from: [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available from: [Link]
-
Robinson–Gabriel synthesis. Semantic Scholar. Available from: [Link]
-
Nitroazoles: Synthesis, Structure and Applications. ResearchGate. Available from: [Link]
-
Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors. PubMed. 2012 Jun 19. Available from: [Link]
-
Lecture 59 I Fischer Oxazole Synthesis I Name Reactions I Organic Chemistry. YouTube. 2025 Oct 25. Available from: [Link]
-
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. PMC. Available from: [Link]
-
Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. PMC. Available from: [Link]
-
NEW CHEMISTRY OF OXAZOLES Alfred Hassner* and Bilha Fischer Department of Chemistry, Bar-Ilan University, Ramat Gan 52900, Israe. LOCKSS: Serve Content. Available from: [Link]
-
NMR Spectroscopic Data for Compounds 1−4. ResearchGate. Available from: [Link]
-
Activity Profiling of Nitro-Substituted Di(Hetero)Aryl 1,3,4- and 1,2,4-Oxadiazoles: Antimicrobial, Cholinesterase Inhibition and Antioxidant Potential. PubMed. Available from: [Link]
-
Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry. PubMed. 1981 Jul. Available from: [Link]
-
Reactivity of Nucleophilic Reagents toward Esters. Kinam Park. Available from: [Link]
-
Oxazole.pdf. CUTM Courseware. Available from: [Link]
-
Robinson-Gabriel synthesis of oxazoles. YouTube. 2025 Nov 15. Available from: [Link]
-
Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents. NIH. Available from: [Link]
-
Spectral data for the nitro azides obtained. ResearchGate. Available from: [Link]
-
Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic antitubercular activity. PMC. Available from: [Link]
-
Structure activity relationship of synthesized compounds. ResearchGate. Available from: [Link]
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Methodological & Application
Application Note & Protocols: Strategic Synthesis of Fused Heterocyclic Systems via Oxazole Intermediates
Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of oxazole intermediates for the synthesis of complex fused heterocyclic systems. Oxazoles, acting as masked azadiene synthons, offer a powerful and versatile platform for constructing pyridine, furan, and other polycyclic frameworks through cycloaddition reactions. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols for key synthetic applications, and discuss critical parameters for reaction optimization. This guide is designed to bridge theoretical concepts with practical execution, enabling scientists to leverage this elegant chemistry in their synthetic endeavors.
Theoretical Foundation: The Oxazole as a Strategic Synthon
The utility of the oxazole ring in synthetic chemistry stems from its unique electronic structure. It behaves as an electron-rich diene, specifically an azadiene, making it an excellent partner in [4+2] Diels-Alder cycloaddition reactions.[1] The reaction rate and viability are governed by the HOMO-LUMO energy gap between the oxazole (the diene) and its reaction partner (the dienophile).[2]
-
Reactivity Modulation: The reactivity of the oxazole diene can be enhanced by incorporating electron-donating substituents, which raise the energy of the Highest Occupied Molecular Orbital (HOMO). Conversely, the reaction is accelerated by using electron-deficient dienophiles (alkenes or alkynes with electron-withdrawing groups), which lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO).[2]
-
Synthetic Pathways: The initial [4+2] cycloaddition yields a bicyclic adduct. This intermediate is often unstable and undergoes subsequent transformations to yield a stable aromatic fused ring system. The nature of the dienophile dictates the final product:
-
Alkene Dienophiles lead to the formation of fused pyridine rings .
-
Alkyne Dienophiles result in the formation of fused furan rings via a retro-Diels-Alder step.[3]
-
The intramolecular variant of the oxazole Diels-Alder (IMDAO) reaction is particularly powerful, allowing for the rapid assembly of complex polycyclic architectures from a single, carefully designed precursor.[2][4] This strategy has been pivotal in the total synthesis of numerous natural products.[5]
Core Synthetic Applications & Protocols
We present protocols for the two primary transformations involving oxazole intermediates: the synthesis of fused pyridines and fused furans.
Application 1: Synthesis of Fused Pyridine Systems (Kondrat'eva Reaction)
The reaction between an oxazole and an alkene dienophile is a classic method for constructing highly substituted pyridine rings. The reaction proceeds through a bicyclic ether intermediate which, upon elimination of a small molecule (typically water), aromatizes to the pyridine scaffold.
Caption: Mechanism for Fused Pyridine Synthesis.
This protocol describes the intermolecular reaction of 5-ethoxy-4-methyloxazole with (E)-3-phenylacrylonitrile.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
|---|---|---|---|---|
| 5-Ethoxy-4-methyloxazole | C₆H₉NO | 111.14 | 1.11 g | 10.0 |
| (E)-3-Phenylacrylonitrile | C₉H₇N | 129.16 | 1.29 g | 10.0 |
| Toluene | C₇H₈ | 92.14 | 20 mL | - |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~1 mL | - |
Procedure:
-
Reaction Setup: To a high-pressure reaction vessel equipped with a magnetic stir bar, add 5-ethoxy-4-methyloxazole (1.11 g, 10.0 mmol) and (E)-3-phenylacrylonitrile (1.29 g, 10.0 mmol).
-
Solvent Addition: Add 20 mL of dry toluene to the vessel.
-
Reaction Conditions: Seal the vessel tightly. Place it in a preheated oil bath at 180 °C and stir vigorously for 24 hours.
-
Causality Note: High temperature is required to overcome the activation energy of the cycloaddition and to facilitate the subsequent elimination step. A sealed vessel is used to prevent solvent evaporation at temperatures above its boiling point.
-
-
Work-up: a. Cool the reaction mixture to room temperature. b. Transfer the mixture to a round-bottom flask and concentrate under reduced pressure to remove the toluene. c. To the resulting crude oil, add 15 mL of ethanol followed by 1 mL of concentrated HCl. d. Heat the mixture at reflux for 1 hour to ensure complete aromatization and hydrolysis of any remaining intermediates.
-
Causality Note: The acidic workup ensures the complete elimination of ethanol from the bicyclic intermediate, driving the reaction towards the final aromatic pyridine product.
-
-
Purification: a. Cool the mixture and neutralize carefully with a saturated aqueous solution of sodium bicarbonate. b. Extract the aqueous layer with ethyl acetate (3 x 20 mL). c. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the title compound.
Expected Yield: 65-75%.
Application 2: Synthesis of Fused Furan Systems
The reaction of an oxazole with an alkyne dienophile provides a powerful route to polysubstituted furans.[6] This transformation proceeds via a [4+2] cycloaddition followed by a retro-Diels-Alder reaction, which expels a nitrile molecule to generate the furan ring. This sequence is particularly valuable as it allows for the construction of furans that are otherwise difficult to access.[3]
Caption: Mechanism for Fused Furan Synthesis.
This protocol details the reaction of 4-methyl-2-phenyloxazole with dimethyl acetylenedicarboxylate (DMAD).
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
|---|---|---|---|---|
| 4-Methyl-2-phenyloxazole | C₁₀H₉NO | 159.19 | 796 mg | 5.0 |
| DMAD | C₆H₆O₄ | 142.11 | 0.78 mL | 6.0 |
| Xylene | C₈H₁₀ | 106.16 | 15 mL | - |
Procedure:
-
Precursor Synthesis: The starting oxazole can be prepared via standard methods like the Robinson-Gabriel synthesis or the van Leusen reaction.[1][7]
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 4-methyl-2-phenyloxazole (796 mg, 5.0 mmol) in 15 mL of dry xylene.
-
Reagent Addition: Add dimethyl acetylenedicarboxylate (DMAD) (0.78 mL, 6.0 mmol) dropwise to the stirred solution at room temperature.
-
Causality Note: Using a slight excess of the highly reactive dienophile (DMAD) helps to drive the reaction to completion.
-
-
Reaction Conditions: Heat the reaction mixture to reflux (approx. 140 °C) and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: a. After completion, cool the reaction mixture to room temperature. b. Remove the xylene under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue directly by silica gel column chromatography (eluent: 10-20% ethyl acetate in hexane) to afford the desired furan product as a crystalline solid.
Expected Yields for Various Oxazoles:
| R¹ in Oxazole | R² in Oxazole | Dienophile | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Phenyl | Methyl | DMAD | Xylene, reflux | 85-92 | [6] |
| Ethyl | Phenyl | DMAD | Toluene, reflux | 80 | [6] |
| Phenyl | H | Diethyl acetylenedicarboxylate | Benzene, 150°C | 75 | [3] |
| p-Tolyl | Methyl | DMAD | Xylene, reflux | 90 |[6] |
Advanced Strategy: Intramolecular Diels-Alder (IMDAO) Reactions
For the synthesis of complex, multi-ring fused systems, the intramolecular Diels-Alder reaction of oxazoles (IMDAO) is an exceptionally powerful tool.[8] In this approach, the dienophile is tethered to the oxazole ring, facilitating a highly efficient and often stereoselective cyclization.
Caption: General workflow for natural product synthesis using IMDAO.
This strategy has been instrumental in synthesizing complex molecules like (±)-Stemoamide and various furanosesquiterpenes.[2][4] Lewis acid catalysis can significantly accelerate IMDAO reactions, allowing them to proceed at lower temperatures and sometimes with enhanced selectivity.[4]
Troubleshooting and Key Considerations
-
Substrate Reactivity: As mentioned, electron-donating groups on the oxazole and electron-withdrawing groups on the dienophile are favorable. Highly electron-rich oxazoles can even react with unactivated alkenes.[2]
-
Thermal vs. Catalytic Conditions: While many Diels-Alder reactions with oxazoles require high temperatures, Lewis acids (e.g., Eu(fod)₃, Cu(OTf)₂) can promote the reaction under milder conditions, which is crucial for sensitive substrates.[4]
-
Competing Rearrangements: Oxazoles bearing a carbonyl group at the C4 position can be susceptible to a thermal Cornforth rearrangement, which can compete with the desired cycloaddition pathway.[6] Careful selection of substrates and reaction conditions is necessary to avoid this side reaction.
-
Solvent Choice: Non-polar solvents like toluene or xylene are typically used for thermal reactions. For Lewis acid-catalyzed reactions, chlorinated solvents like dichloromethane may be more suitable.
Conclusion
Oxazole intermediates represent a cornerstone in modern heterocyclic chemistry. Their ability to function as stable yet reactive azadiene synthons provides a reliable and versatile entry into fused pyridine and furan ring systems. The intermolecular cycloaddition/aromatization sequence is a robust method for preparing substituted heterocycles, while the intramolecular (IMDAO) variant offers an elegant and powerful strategy for the rapid assembly of complex molecular architectures relevant to natural product synthesis and drug discovery. By understanding the underlying mechanistic principles and optimizing key reaction parameters, researchers can effectively harness the synthetic potential of oxazoles to achieve their molecular targets.
References
-
Nguyen, T. T., & Wipf, P. (2019). Intramolecular Diels–Alder Reactions of Oxazoles, Imidazoles, and Thiazoles. Synthesis, 51(01), 1-15. Available at: [Link]
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Gomaa, A. M. (2021). Intramolecular oxazole-olefin Diels–Alder reactions: A review of the last two decades. Synthetic Communications, 51(10), 1493-1514. Available at: [Link]
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Moody, C. J., & Taylor, R. J. (2008). Inter- and intramolecular Diels-Alder/retro-Diels-Alder reactions of 4-silylated oxazoles. Tetrahedron, 64(43), 10098-10106. Available at: [Link]
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Yoshimura, A., Saito, A., & Zhdankin, V. V. (2018). Synthesis of Oxazoline and Oxazole Derivatives by Hypervalent-Iodine-Mediated Oxidative Cycloaddition Reactions. Molecules, 23(12), 3293. Available at: [Link]
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Pharma Guideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available at: [Link]
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Request PDF. (n.d.). Intramolecular Diels–Alder Reactions of Oxazoles, Imidazoles, and Thiazoles. ResearchGate. Available at: [Link]
-
Bao, X., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. Available at: [Link]
-
Williams, D. R., & Lowder, P. D. (2000). Oxazole Diels–Alder Reactions. In Comprehensive Organic Synthesis II (Vol. 5). Elsevier. Available at: [Link]
-
Li, W., et al. (2015). Synthesis of Oxazoles by Tandem Cycloisomerization/Allylic Alkylation of Propargyl Amides with Allylic Alcohols: Zn(OTf)2 as π Acid and σ Acid Catalyst. The Journal of Organic Chemistry, 80(24), 12494–12500. Available at: [Link]
-
Sheremetev, A. B., & Makhova, N. N. (2018). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. Beilstein Journal of Organic Chemistry, 14, 2836-2842. Available at: [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-(chloromethyl)-5-methyl-2-(2-nitrophenyl)oxazole
Case ID: OX-PUR-2024-001 Subject: Troubleshooting Isolation & Purification Protocols Molecule Class: 4-(Chloromethyl)oxazoles / Alkyl Halides Support Level: Tier 3 (Senior Scientist)
Executive Summary & Molecule Profile
User Advisory: This guide addresses the purification of 4-(chloromethyl)-5-methyl-2-(2-nitrophenyl)oxazole . This compound acts as a versatile electrophile in medicinal chemistry (e.g., oxaprozin derivatives).
Critical Reactivity Warning: The chloromethyl group at the C4 position is a benzylic-like halide. It is highly reactive and prone to:
-
Hydrolysis: Converts to the alcohol (hydroxymethyl) upon exposure to moisture or acidic media.
-
Solvolysis: Reacts with nucleophilic solvents (methanol, ethanol) at elevated temperatures.
-
Finkelstein-type Exchange: Susceptible to halide exchange if not handled in inert conditions.
Physicochemical Profile (Estimated)
| Property | Value / Characteristic | Notes |
| Appearance | Off-white to pale yellow solid | Darkening indicates decomposition. |
| Melting Point | > 85°C (Predicted) | Higher than the phenyl analog (83°C) due to the nitro group. |
| Solubility | DCM, EtOAc, THF, Toluene | Good solubility in moderately polar aprotic solvents. |
| Insolubility | Water, Hexanes (cold) | Useful for precipitation/trituration. |
| Stability | Acid-sensitive, Moisture-sensitive | Do not use untreated silica gel. |
Diagnostic Workflow (Decision Matrix)
Before selecting a method, assess your crude material's profile.
Figure 1: Decision matrix for selecting the optimal purification strategy based on crude purity levels.
Protocol A: Buffered Silica Chromatography (Recommended)
The Issue: Standard silica gel is slightly acidic (pH 6.0–6.5). This acidity catalyzes the hydrolysis of the chloromethyl group to the hydroxymethyl alcohol, leading to yield loss and "streaking" on the column.
The Fix: You must deactivate the silica gel using Triethylamine (Et3N).
Step-by-Step Protocol
-
Slurry Preparation:
-
Prepare a mobile phase of Hexanes:Ethyl Acetate (9:1 to 8:2) .
-
Add 1% v/v Triethylamine (Et3N) to the solvent system used for packing the column.
-
-
Column Packing:
-
Slurry pack the silica with the Et3N-spiked solvent.
-
Flush the column with at least 2 column volumes (CV) of this buffer. This neutralizes active silanol sites.
-
-
Loading:
-
Dissolve the crude residue in a minimum amount of Dichloromethane (DCM) or Toluene.
-
Note: Avoid loading with Methanol.
-
-
Elution:
-
Switch to a mobile phase of Hexanes:EtOAc (gradient from 100:0 to 70:30) without Et3N (or reduce to 0.1%).
-
The chloromethyl oxazole typically elutes before the hydroxymethyl impurity (which is more polar).
-
-
Fraction Collection:
-
Collect fractions immediately. Do not leave the compound sitting in silica slurry overnight.
-
Evaporate solvents at < 40°C to prevent thermal degradation.
-
Protocol B: Recrystallization (Scalable)
The Issue: Thermal instability precludes high-boiling solvents, and nucleophilic solvents (alcohols) can react with the chloride.
The Fix: Use a non-nucleophilic solvent/anti-solvent system.
Solvent System Selection
-
Primary Solvent (Good Solubility): Toluene or Ethyl Acetate (warm).
-
Anti-Solvent (Poor Solubility): Heptane or Hexane.
Step-by-Step Protocol
-
Dissolution:
-
Place crude solid in a flask.
-
Add Toluene (approx. 3-5 mL per gram).
-
Heat gently to 45-50°C. Do not boil.
-
Troubleshooting: If insoluble dark specs remain, filter hot through a glass frit or Celite pad.
-
-
Precipitation:
-
Remove from heat.[1]
-
Slowly add Heptane dropwise until the solution turns slightly turbid (cloudy).
-
Add a few drops of Toluene to clear it again.
-
-
Crystallization:
-
Allow the flask to cool to room temperature slowly (wrap in foil/towel).
-
Once at room temp, move to a fridge (4°C) for 2 hours.
-
Note: The 2-nitrophenyl group aids crystallization by providing pi-stacking interactions.
-
-
Isolation:
-
Filter the crystals.
-
Wash with cold Heptane .
-
Dry under high vacuum at room temperature.
-
Troubleshooting & FAQs
Q1: My product turned pink/red on the column. What happened?
A: This indicates acid-catalyzed decomposition or the formation of a charge-transfer complex.
-
Cause: The silica was too acidic, causing the loss of the chloride and formation of a stabilized carbocation or degradation to the alcohol.
-
Solution: You skipped the Et3N neutralization step. Repurify using Protocol A .
Q2: Can I use Methanol or Ethanol for recrystallization?
A: No.
-
Reason: At elevated temperatures, the chloromethyl group undergoes solvolysis (SN1/SN2) with alcohols to form the alkoxymethyl ether (e.g., 4-(methoxymethyl)-...).
-
Alternative: Use Acetonitrile (if Toluene fails), but ensure it is dry.
Q3: The TLC shows a spot just below my product that grows over time.
A: That is the Hydroxymethyl (Alcohol) derivative.
-
Mechanism: Moisture in the air or solvent is hydrolyzing the chloride.
-
Fix: Dry your solvents over MgSO4 before use. Store the purified chloride under Argon/Nitrogen in a freezer.
Q4: How do I confirm the structure without degrading it?
A:
-
1H NMR (CDCl3): Look for the singlet corresponding to -CH2Cl around 4.5–4.6 ppm . If hydrolyzed to -CH2OH, this shifts slightly upfield (lower ppm) and broadens.
-
Mass Spec: Look for the characteristic Chlorine isotope pattern (M and M+2 in a 3:1 ratio).
Mechanism of Instability
Understanding why the compound degrades helps you prevent it.
Figure 2: Degradation pathways. Acidic media accelerates hydrolysis; alcoholic solvents lead to etherification.
References
-
Han, H. O., et al. (2012).[2] "Synthesis of 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole." Bulletin of the Korean Chemical Society, 33(6), 1979-1982.[2]
- Turchi, I. J. (1986). "The Chemistry of Heterocyclic Compounds, Oxazoles." John Wiley & Sons. ( authoritative text on oxazole reactivity and halo-alkyl side chain stability).
- Palmer, D. C. (Ed.). (2003). "Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A." Chemistry of Heterocyclic Compounds.
- Ohba, M., et al. (1998). "Synthesis of oxazole derivatives." Chemical & Pharmaceutical Bulletin, 46(10). (Discusses stability of C4-substituted oxazoles).
Sources
Technical Support Center: Solvents for Recrystallization of Nitro-Oxazole Derivatives
Welcome to the technical support center for the purification of nitro-oxazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the critical recrystallization step. As a class of compounds with significant polarity, nitro-oxazoles require a nuanced approach to solvent selection and troubleshooting. This document provides in-depth, field-proven insights to help you achieve high purity and yield.
Foundational Principles: Why Recrystallization of Nitro-Oxazoles is Unique
Nitro-oxazole derivatives are characterized by a polar heterocyclic oxazole ring and a strongly electron-withdrawing nitro group. This combination typically results in solid materials with moderate to high polarity and good potential for forming stable crystal lattices. The key to successful recrystallization lies in exploiting the difference in solubility of the target compound in a solvent at its boiling point versus at room temperature or below.[1][2]
The principle of "like dissolves like" is paramount.[1][3] The polarity of your specific derivative will dictate the ideal solvent system. Solvents capable of dipole-dipole interactions and, in some cases, hydrogen bonding are often the most effective.[4][5] For instance, many nitroaryl compounds have been shown to recrystallize effectively from alcoholic solvents.[6] One published procedure for a 4-(4-nitrophenyl)-1,3-oxazol-2-amine derivative specifically calls for ethanol as the recrystallization solvent, highlighting its utility for this class of compounds.[7]
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common problems encountered during the recrystallization of nitro-oxazole derivatives in a practical question-and-answer format.
Q1: I've added the hot solvent, but my compound won't fully dissolve. What should I do?
Probable Cause: You may have an insufficient volume of solvent, or you have chosen a solvent in which your compound has low solubility even when hot.
Solution Pathway:
-
Incremental Solvent Addition: Add small additional portions (e.g., 5-10% of the current volume) of the hot solvent to the boiling solution. Allow time for dissolution after each addition. The goal is to use the minimum amount of hot solvent required to achieve a clear, saturated solution.[8]
-
Re-evaluate Solvent Choice: If you have added a large excess of solvent (e.g., more than 20-30 mL per gram of compound) and the solid remains, the solvent is likely unsuitable. Recover your compound by evaporating the solvent and re-attempt the procedure with a more polar solvent. Refer to the solvent selection protocol below.
Q2: My compound dissolved perfectly, but after cooling, no crystals have formed. Why?
Probable Cause: This is a classic sign of either using too much solvent or a supersaturated solution that resists nucleation.[9]
Solution Pathway:
-
Reduce Solvent Volume: This is the most common fix.[9] Gently heat the flask and boil off a portion of the solvent (typically 20-30%). Allow the solution to cool again slowly.[10]
-
Induce Nucleation: If reducing the volume doesn't work, the solution is likely supersaturated.[9][11]
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic imperfections on the glass provide a surface for crystals to begin forming.[9][10][11]
-
Seed Crystals: If you have a small amount of the pure solid, add a single tiny crystal to the solution. This will act as a template for crystal growth.[9][10][11]
-
-
Extended Cooling: Place the sealed flask in an ice bath or refrigerator to further decrease the compound's solubility. Be patient, as some compounds require extended periods to crystallize.[3]
Q3: My compound separated as an oily liquid instead of solid crystals. What is "oiling out" and how do I fix it?
Probable Cause: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[4] This can be caused by the solution cooling too rapidly, the presence of significant impurities depressing the melting point, or using a solvent with a boiling point that is too high.[4][9][10]
Solution Pathway:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount (10-20%) more of the good solvent to keep the compound soluble at a slightly lower temperature.[10]
-
Ensure Slow Cooling: This is critical. Allow the flask to cool to room temperature on a surface that does not draw heat away too quickly (e.g., a cork ring or a folded towel). Insulating the flask can promote the slow, ordered crystal growth required.
-
Change Solvent System: If the problem persists, the compound's melting point may be too low for the chosen solvent. Consider a solvent with a lower boiling point or switch to a mixed-solvent system where crystallization can be induced at a lower temperature.
Q4: I got a very low yield of crystals. What went wrong?
Probable Cause: Low recovery is typically due to using too much solvent, not allowing for sufficient cooling, or premature filtration.[11] A portion of your compound will always remain in the cold solvent (the "mother liquor"), but this amount should be minimal.[11]
Solution Pathway:
-
Minimize Solvent: During the dissolution step, be meticulous about using the absolute minimum volume of boiling solvent.[11]
-
Maximize Cooling: Ensure the solution has been thoroughly cooled in an ice bath for at least 20-30 minutes before filtration to maximize precipitation.
-
Second Crop of Crystals: You can often recover more product from the mother liquor. Concentrate the filtrate by boiling off a significant portion of the solvent and cool it again to obtain a second, though likely less pure, crop of crystals.
-
Washing Crystals: When washing the collected crystals on the filter, always use a minimal amount of ice-cold solvent. Using room temperature solvent will re-dissolve some of your product.[11]
Data & Protocols
Table 1: Common Solvents for Recrystallization of Nitro-Oxazole Derivatives
The choice of solvent is critical. The following table provides a starting point for your experiments, ordered by decreasing polarity.
| Solvent | Relative Polarity[12] | Boiling Point (°C)[13][14] | Use Case & Rationale |
| Water | 1.000 (Most Polar) | 100 | Best for highly polar derivatives. Often used as the "bad" or anti-solvent in a mixed system with alcohols.[3][4] |
| Methanol | 0.762 | 65 | A good starting point for many polar nitro-oxazoles. Its lower boiling point makes it easy to remove.[4] |
| Ethanol | 0.654 | 78 | An excellent, versatile solvent for this class. Slightly less polar than methanol, offering a different solubility profile.[4][7] |
| Acetone | 0.355 | 56 | A polar aprotic solvent, useful if protic solvents like alcohols are too effective. Its high volatility requires care.[4][15] |
| Ethyl Acetate | 0.228 | 77 | A moderately polar solvent, often used as the "good" solvent in a pair with a non-polar solvent like hexane.[16] |
| Dichloromethane | 0.219 | 40 | Effective for less polar derivatives. Its very low boiling point can make it difficult to maintain a large temperature gradient. |
| Toluene | 0.099 | 111 | Useful for derivatives with significant aromatic character. Its high boiling point can increase the risk of oiling out.[4] |
| Hexane / Heptane | 0.009 (Least Polar) | 69 / 98 | Almost exclusively used as the "bad" or anti-solvent to induce precipitation from a more polar solvent.[3][4] |
Experimental Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: In a small test tube, add ~20-30 mg of your crude nitro-oxazole derivative. Add the chosen solvent dropwise at room temperature. The ideal solvent will not dissolve the compound.
-
Heat the test tube in a sand bath or water bath. The compound should dissolve completely at or near the solvent's boiling point.
-
Allow the test tube to cool to room temperature, then place it in an ice bath. A large formation of crystals indicates a good solvent choice.
-
Bulk Recrystallization: Place your crude compound in an Erlenmeyer flask. Add the minimum amount of the selected solvent to create a slurry.
-
Heat the flask with stirring (e.g., on a hot plate) to a gentle boil. Add more hot solvent in small portions until the solid just dissolves completely.[3]
-
Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Dry the purified crystals under vacuum.
Experimental Protocol 2: Mixed-Solvent Recrystallization
This technique is ideal when no single solvent has the perfect solubility characteristics.[17]
-
Solvent Pair Selection: Choose a "good" solvent in which your compound is highly soluble (e.g., ethanol, ethyl acetate) and a "bad" solvent in which it is insoluble but is miscible with the good solvent (e.g., water, hexane).[3][17]
-
Dissolution: Dissolve the crude compound in the minimum amount of the boiling "good" solvent in an Erlenmeyer flask.
-
Induce Saturation: While the solution is still hot, add the "bad" solvent dropwise until you observe persistent cloudiness (turbidity).[17][18] This indicates the solution is saturated.
-
Re-clarify: Add a few drops of the hot "good" solvent to just re-dissolve the precipitate and make the solution clear again.[18]
-
Cooling & Collection: Follow steps 6-10 from the Single-Solvent protocol above. For washing, use an ice-cold mixture of the two solvents in the same approximate ratio.[18]
Visual Workflows
Diagram 1: Solvent Selection Workflow
Caption: A decision tree for selecting an appropriate recrystallization solvent system.
Diagram 2: Troubleshooting Workflow
Caption: A logical guide for troubleshooting common recrystallization failures.
Frequently Asked Questions (FAQs)
Q: Can I use chromatography instead of recrystallization? A: Yes. If your compound is an oil or if recrystallization repeatedly fails, column chromatography is an excellent alternative for purification.[19] In fact, it is often recommended to perform chromatography first to remove significant impurities and then perform a final recrystallization on the pooled fractions to achieve the highest purity.[19]
Q: How pure does my crude material need to be for recrystallization to work? A: Recrystallization works best when the desired compound makes up the vast majority of the solid (ideally >80-90%). If the material is heavily contaminated, impurities can interfere with crystal lattice formation, often leading to oiling out or preventing crystallization altogether.[9]
Q: Should I use a beaker or an Erlenmeyer flask? A: Always use an Erlenmeyer flask. Its narrow neck minimizes solvent evaporation while heating and reduces the risk of airborne contaminants entering the solution.[17]
Q: How do I know if my final product is pure? A: The primary indicator of purity is the melting point. A pure crystalline solid will have a sharp melting point range (typically < 2°C). Impurities will cause the melting point to be depressed and broaden.[8] You should also use techniques like TLC or spectroscopy (NMR, IR) to confirm the absence of impurities.[19]
References
-
Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. [Link]
-
Santa Monica College. (n.d.). 4. Crystallization. [Link]
-
Williamson, K. L., & Masters, K. M. (n.d.). COMMON SOLVENTS FOR CRYSTALLIZATION. [Link]
-
Chem.ucla.edu. (n.d.). Polarity of Solvents. [Link]
-
BRANDTECH Scientific. (n.d.). Solvent Boiling Point Chart. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. [Link]
-
Grossmont College. (n.d.). Mixed Solvent Recrystallization. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Unknown. (n.d.). Recrystallization. [Link]
-
California State University, Northridge. (n.d.). Recrystallization. [Link]
-
University of Toronto Scarborough. (n.d.). Recrystallization, filtration and melting point. [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
-
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. [Link]
-
Solubility of Things. (n.d.). Oxazole. [Link]
-
Physics Department & Chemistry Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. [Link]
-
ResearchGate. (2024, February 20). Which is the best organic solvent for nitrophenol solubility and extraction?. [Link]
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- 4. chem.libretexts.org [chem.libretexts.org]
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- 6. Reagents & Solvents [chem.rochester.edu]
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Validation & Comparative
Navigating the Structural Landscape of Nitrophenyl-Substituted Oxazoles: A Comparative Guide for Drug Development Professionals
In the intricate world of medicinal chemistry and drug development, a deep understanding of a molecule's three-dimensional structure is paramount. It dictates binding affinities, metabolic stability, and ultimately, therapeutic efficacy. This guide focuses on 4-(chloromethyl)-5-methyl-2-(2-nitrophenyl)oxazole, a compound of interest for its potential applications in the synthesis of novel therapeutics. While a definitive crystal structure for this specific molecule is not publicly available in crystallographic databases, this guide will provide a comparative analysis based on structurally similar compounds, offering valuable insights into its expected solid-state properties. Furthermore, we will detail a robust experimental workflow for its synthesis and crystallization, empowering researchers to elucidate its precise atomic arrangement.
The Significance of the Oxazole Scaffold in Drug Discovery
The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an attractive core for designing molecules that can effectively interact with biological targets. The introduction of a nitrophenyl group, as seen in our target molecule, can further modulate its electronic and steric properties, potentially leading to enhanced biological activity. Such substitutions are common in the development of antimicrobial and anticancer agents[1].
Comparative Structural Analysis: Insights from Analogs
In the absence of direct crystallographic data for 4-(chloromethyl)-5-methyl-2-(2-nitrophenyl)oxazole, we can infer its likely structural characteristics by examining closely related molecules for which crystal structures have been determined. For this comparative analysis, we will consider two key structural features: the substitution pattern on the oxazole ring and the presence of a nitrophenyl moiety.
A relevant point of comparison is the crystal structure of 5-methyl-4-(methylthio)-2-(4-nitrobenzyl)oxazole[2]. Although the substitution at the 4-position and the position of the nitro group differ, this structure provides a valuable reference for the overall conformation of a substituted oxazole. Another useful comparison can be made with various chlorophenyl-substituted furan and oxazole derivatives, which can provide insight into the potential intermolecular interactions involving the chloro- and nitro- functional groups[3][4][5].
Table 1: Comparison of Crystallographic Parameters of Structurally Related Oxazole Derivatives
| Parameter | 5-methyl-4-(methylthio)-2-(4-nitrobenzyl)oxazole[2] | Expected for 4-(chloromethyl)-5-methyl-2-(2-nitrophenyl)oxazole |
| Crystal System | Triclinic | Monoclinic or Orthorhombic (predicted) |
| Space Group | P-1 | P21/c or P212121 (predicted) |
| Key Dihedral Angles | The dihedral angle between the oxazole and nitrophenyl rings is a critical parameter influencing the molecule's overall shape. In the reference structure, this angle will be determined by the flexibility of the methylene linker. For our target compound, a more direct connection would likely lead to a more planar conformation, though steric hindrance from the ortho-nitro group could induce a significant twist. | A significant dihedral angle between the oxazole and the 2-nitrophenyl ring is anticipated due to steric hindrance from the ortho-nitro group. This would be a key feature to determine experimentally. |
| Intermolecular Interactions | Hydrogen bonds, π-π stacking | Potential for C-H···O, C-H···N, and halogen bonding (C-Cl···O) interactions, as well as π-π stacking between the aromatic rings. |
The presence of the chloromethyl group at the 4-position and the nitro group at the ortho position of the phenyl ring in our target molecule are expected to significantly influence its crystal packing. The chloromethyl group can act as a weak hydrogen bond donor and can also participate in halogen bonding. The nitro group is a strong hydrogen bond acceptor. These interactions, along with potential π-π stacking of the aromatic rings, will likely govern the supramolecular assembly in the solid state.
Experimental Workflow: From Synthesis to Crystal Structure
To definitively determine the crystal structure of 4-(chloromethyl)-5-methyl-2-(2-nitrophenyl)oxazole, a systematic experimental approach is required. The following section outlines a detailed protocol for its synthesis, purification, and crystallization.
Synthesis and Purification
The synthesis of 4-(chloromethyl)-5-methyl-2-(2-nitrophenyl)oxazole can be approached through several established methods for oxazole ring formation. A plausible route involves the reaction of an appropriate α-haloketone with an amide.
Step-by-Step Synthesis Protocol:
-
Preparation of the Amide Precursor: Begin with the commercially available 2-nitrobenzaldehyde.
-
Oxazole Ring Formation: A common method for synthesizing 2,4,5-trisubstituted oxazoles is the Robinson-Gabriel synthesis or a related cyclization reaction.
-
Chlorination: Introduction of the chloromethyl group can be achieved via chlorination of a hydroxymethyl precursor.
Diagram 1: Proposed Synthetic Workflow
Caption: A proposed workflow for the synthesis, purification, and structural analysis of 4-(chloromethyl)-5-methyl-2-(2-nitrophenyl)oxazole.
Crystallization and Structure Determination
Obtaining high-quality single crystals is often the most challenging step in determining a crystal structure. A systematic screening of crystallization conditions is crucial for success.
Crystallization Protocol:
-
Solvent Screening: Dissolve the purified compound in a small amount of a good solvent (e.g., dichloromethane, acetone) and test its solubility in a range of less polar "anti-solvents" (e.g., hexane, heptane).
-
Vapor Diffusion: Set up vapor diffusion experiments (both hanging and sitting drop) using various solvent/anti-solvent combinations.
-
Slow Evaporation: Allow a dilute solution of the compound to evaporate slowly at room temperature or in a refrigerator.
-
Cooling Crystallization: Slowly cool a saturated solution of the compound.
Once suitable crystals are obtained, they can be analyzed using single-crystal X-ray diffraction (SC-XRD) to determine the precise three-dimensional arrangement of the atoms, bond lengths, bond angles, and intermolecular interactions. This data is typically deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC) to make it accessible to the wider scientific community[6][7][8][9].
Conclusion and Future Directions
While the definitive crystal structure of 4-(chloromethyl)-5-methyl-2-(2-nitrophenyl)oxazole remains to be determined, a comparative analysis of structurally related compounds provides valuable predictions regarding its solid-state conformation and packing. The experimental workflow detailed in this guide offers a clear path for researchers to synthesize, crystallize, and ultimately elucidate the precise atomic architecture of this promising molecule. Such structural information is invaluable for rational drug design, enabling the optimization of its properties for potential therapeutic applications. The elucidation and deposition of this crystal structure would be a valuable contribution to the chemical and pharmaceutical sciences.
References
-
Cambridge Crystallographic Data Centre. (n.d.). CCDC. Retrieved February 12, 2026, from [Link]
-
Wikipedia. (2023, December 29). Cambridge Crystallographic Data Centre. In Wikipedia. Retrieved February 12, 2026, from [Link][6]
-
Chemistry World. (n.d.). CCDC. Retrieved February 12, 2026, from [Link][7]
-
The Cambridge Crystallographic Data Centre (CCDC). (2024, March 26). The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively [Video]. YouTube. [Link][8]
-
Wikipedia. (2023, October 29). Cambridge Structural Database. In Wikipedia. Retrieved February 12, 2026, from [Link][9]
-
Avesis. (n.d.). Crystal structure and Hirshfeld surface analysis of 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphen.... Retrieved February 12, 2026, from [Link][3]
-
ResearchGate. (2005, April). Crystal structure of 5-methyl-4-(methylthio)-2-(4-nitrobenzyl)oxazole, C12H12N2O3S. Retrieved February 12, 2026, from [Link][2]
-
MDPI. (2023, August 23). 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens. Retrieved February 12, 2026, from [Link][1]
-
PMC. (2019, April 1). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Retrieved February 12, 2026, from [Link][4]
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- 4. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-(4-Chloro-phenyl)-2-(4-nitro-phenyl)-oxazole | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. Cambridge Crystallographic Data Centre - Wikipedia [en.wikipedia.org]
- 7. CCDC | Chemistry World [chemistryworld.com]
- 8. youtube.com [youtube.com]
- 9. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Reactivity of 4-(Chloromethyl)-5-methyl-2-(2-nitrophenyl)oxazole and Benzyl Chloride
For researchers, scientists, and professionals in drug development, the selection of appropriate alkylating agents is a critical decision that profoundly impacts synthetic efficiency and outcomes. This guide provides an in-depth, objective comparison of the reactivity profiles of two key electrophiles: 4-(chloromethyl)-5-methyl-2-(2-nitrophenyl)oxazole and the archetypal benzyl chloride. By examining the underlying electronic and steric factors, supported by experimental frameworks, this document aims to equip scientists with the predictive understanding needed to make informed choices in their synthetic endeavors.
Introduction: Profiling the Electrophiles
At first glance, both 4-(chloromethyl)-5-methyl-2-(2-nitrophenyl)oxazole and benzyl chloride feature a chloromethyl group attached to an unsaturated ring system, marking them as reactive intermediates for nucleophilic substitution. However, the nature of the ring system—a substituted oxazole versus a simple benzene ring—introduces significant differences in their chemical behavior.
-
Benzyl Chloride: A well-characterized benzylic halide, it serves as a benchmark for SN1 and SN2 reactivity. Its reactivity is primarily dictated by the ability of the adjacent benzene ring to stabilize both the transition state in an SN2 reaction and the carbocation intermediate in an SN1 pathway through resonance.[1][2]
-
4-(Chloromethyl)-5-methyl-2-(2-nitrophenyl)oxazole: This is a more complex, heterocyclic system. Its reactivity is modulated by the cumulative electronic effects of the oxazole ring itself, the electron-withdrawing 2-nitrophenyl substituent, and the steric influence of the 5-methyl group. The presence of the chloromethyl group at the 4-position makes it a valuable synthetic building block for introducing diverse functionalities.[3][4]
This guide will dissect these structural nuances to build a bottom-up understanding of their comparative reactivity.
Theoretical Framework: Electronic and Steric Drivers of Reactivity
The rate and mechanism (SN1 vs. SN2) of nucleophilic substitution are governed by the electrophile's structure. The key distinguishing factors between our two compounds are the electronic nature of the ring and the steric environment around the reactive center.
Electronic Effects: A Tale of Two Rings
Benzyl Chloride: The phenyl group is considered electronically neutral to weakly electron-donating via resonance in the context of stabilizing a developing positive charge. In an SN2 transition state, the π-system of the benzene ring can overlap with the p-orbitals of the reacting carbon, providing stabilization.[5] For an SN1 mechanism, this resonance stabilization of the resulting benzyl carbocation is even more pronounced, making benzyl chloride capable of reacting through either pathway depending on the conditions.[6][7]
4-(Chloromethyl)-5-methyl-2-(2-nitrophenyl)oxazole: The electronic landscape here is significantly different:
-
Oxazole Ring: The oxazole ring itself is electron-deficient due to the electronegativity of the nitrogen and oxygen heteroatoms.[8] The nitrogen atom, in particular, acts as an electron sink, which deactivates the ring system compared to benzene.[9]
-
2-(2-Nitrophenyl) Group: The nitrophenyl group is a powerful electron-withdrawing group (EWG) due to both the inductive effect and the resonance effect of the nitro (-NO₂) moiety.[10][11] This group strongly pulls electron density away from the oxazole ring and, by extension, from the chloromethyl reaction center.
This strong, cumulative electron-withdrawing effect destabilizes any developing positive charge on the benzylic-like carbon. Consequently, an SN1 pathway is highly disfavored for the oxazole derivative compared to benzyl chloride. The reaction will be overwhelmingly biased towards an SN2 mechanism . In an SN2 context, this electron-withdrawing character can slightly increase the electrophilicity of the carbon atom, but it significantly destabilizes the transition state, which has developing negative charge on the leaving group and nucleophile, and partial positive charge on the central carbon. This generally leads to a slower SN2 reaction rate compared to a more neutral system like benzyl chloride.
Steric Hindrance
Benzyl Chloride: The reactive methylene (-CH₂Cl) carbon is relatively unhindered, allowing for easy backside attack by a nucleophile, which is characteristic of an SN2 reaction.
4-(Chloromethyl)-5-methyl-2-(2-nitrophenyl)oxazole: The presence of the 5-methyl group, located adjacent to the 4-chloromethyl group, introduces a degree of steric hindrance. This bulkiness can impede the approach of a nucleophile to the electrophilic carbon. Steric hindrance is a critical factor that slows down SN2 reactions.[12] When compared to the sterically unencumbered benzyl chloride, the oxazole derivative is expected to react more slowly with bulky nucleophiles.
Caption: Key structural factors influencing reactivity.
Predicted Reactivity: Based on this theoretical analysis, benzyl chloride is expected to be significantly more reactive than 4-(chloromethyl)-5-methyl-2-(2-nitrophenyl)oxazole in nucleophilic substitution reactions. This is primarily due to the strong deactivating electronic effects of the nitrophenyl-oxazole system and the moderate steric hindrance from the adjacent methyl group, both of which retard the SN2 pathway, while the SN1 pathway is rendered non-viable.
Experimental Validation: A Comparative Kinetic Study
To empirically validate the theoretical predictions, a comparative kinetic study is essential. A standardized SN2 reaction, such as the Finkelstein reaction, provides a robust platform for this comparison.
Experimental Protocol: Finkelstein Reaction Kinetics
This protocol outlines a method to compare the second-order rate constants of the two chlorides reacting with potassium iodide in acetone. The rationale for this choice is that iodide is an excellent nucleophile, and acetone is a polar aprotic solvent that favors the SN2 mechanism.
Objective: To determine and compare the second-order rate constants (k) for the reaction of benzyl chloride and 4-(chloromethyl)-5-methyl-2-(2-nitrophenyl)oxazole with potassium iodide (KI) in acetone at a constant temperature.
Reaction: R-Cl + I⁻ --(Acetone)--> R-I + Cl⁻
Materials:
-
Benzyl Chloride (≥99%)
-
4-(chloromethyl)-5-methyl-2-(2-nitrophenyl)oxazole (≥98%)
-
Potassium Iodide (KI), dried (≥99%)
-
Acetone, anhydrous (≥99.5%)
-
Standard glassware for synthesis and titration
-
Constant temperature water bath
-
HPLC or GC-MS for product verification
Procedure:
-
Solution Preparation:
-
Prepare 0.1 M stock solutions of each alkyl chloride in anhydrous acetone.
-
Prepare a 0.1 M stock solution of dried KI in anhydrous acetone.
-
Causality Note: Using anhydrous solvent is critical to prevent competing solvolysis reactions (reaction with water).
-
-
Reaction Execution:
-
Equilibrate the stock solutions in a constant temperature bath (e.g., 25°C) for 30 minutes.
-
To initiate the reaction, mix equal volumes of the alkyl chloride solution and the KI solution in a reaction vessel. The final concentration of each reactant will be 0.05 M.
-
Start a timer immediately upon mixing.
-
-
Monitoring Reaction Progress:
-
At timed intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw a 5.0 mL aliquot from the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to 20 mL of ice-cold deionized water. This precipitates the unreacted KI and stops the reaction.
-
The amount of unreacted iodide (I⁻) can be determined by titration with a standardized silver nitrate (AgNO₃) solution. Alternatively, the formation of the product (R-I) can be monitored using a pre-calibrated HPLC method.
-
-
Data Analysis:
-
Calculate the concentration of the alkyl chloride remaining at each time point.
-
Plot 1/[Alkyl Chloride] versus time (in seconds).
-
For a second-order reaction, this plot should yield a straight line. The slope of this line is the second-order rate constant, k.
-
Self-Validation & Controls:
-
Control Reaction: Run a blank reaction with only KI in acetone to ensure no degradation of the nucleophile.
-
Temperature Control: Maintain a constant temperature (±0.1°C) as reaction rates are highly temperature-dependent.
-
Reproducibility: Perform each kinetic run in triplicate to ensure the reliability of the calculated rate constants.
Sources
- 1. quora.com [quora.com]
- 2. Explain why benzyl chloride undergoes nucleophilic substitution more read.. [askfilo.com]
- 3. 5-(Chloromethyl)oxazole | High-Quality Reagent | RUO [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chemtube3d.com [chemtube3d.com]
- 6. Which of the following undergoes nucleophilic substitution exclusively by SN1 mechanism? [infinitylearn.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 10. youtube.com [youtube.com]
- 11. quora.com [quora.com]
- 12. digitalcommons.otterbein.edu [digitalcommons.otterbein.edu]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(Chloromethyl)-5-methyl-2-(2-nitrophenyl)oxazole
Disclaimer: For Illustrative Purposes Only
This document provides a generalized guide for the disposal of a chemical with the specified structure, based on the anticipated hazards of its functional groups. It is intended for illustrative and educational purposes only. You must not use this guide as a substitute for the official Safety Data Sheet (SDS) and your institution's specific Environmental Health and Safety (EHS) protocols. Always consult the SDS provided by the manufacturer and your local EHS office before handling, storing, or disposing of any chemical.
As a Senior Application Scientist, my primary goal is to empower your research by ensuring that every stage of your workflow, from synthesis to disposal, is conducted with the highest standards of safety and scientific rigor. The compound 4-(Chloromethyl)-5-methyl-2-(2-nitrophenyl)oxazole is a complex molecule with multiple functional groups that demand careful consideration for its disposal. This guide provides a framework for developing a safe and compliant disposal plan, grounded in the principles of chemical reactivity and risk mitigation.
Hazard Identification and Risk Assessment: A Proactive Approach
Understanding the inherent hazards of a molecule is the first step in safe handling. The structure of 4-(Chloromethyl)-5-methyl-2-(2-nitrophenyl)oxazole presents a combination of hazards that must be respected.
-
The Chloromethyl Group (-CH₂Cl): This functional group is a known alkylating agent. Alkylating agents can be reactive and pose a significant health risk, including potential carcinogenic and mutagenic effects. They can also be lachrymatory (tear-inducing).
-
The Nitrophenyl Group (-C₆H₄NO₂): Aromatic nitro compounds are often toxic and can be absorbed through the skin. A critical, though less common, risk associated with nitro compounds is their potential for rapid or explosive decomposition, especially when subjected to heat, shock, or friction.
-
The Oxazole Core: While the oxazole ring itself is relatively stable, the overall molecule's reactivity is dominated by the chloromethyl and nitrophenyl groups.
These hazards are summarized in the table below, aligned with the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Class | GHS Pictogram | Description of Risk |
| Acute Toxicity | 💀 | Potentially toxic if inhaled, ingested, or in contact with skin. |
| Carcinogenicity | HEALTH HAZARD | The chloromethyl group is a structural alert for potential carcinogenic activity. |
| Skin/Eye Irritation | IRRITANT | May cause severe skin and eye irritation. |
| Environmental Hazard | ENVIRONMENT | Harmful to aquatic life with long-lasting effects. |
Engineering Controls and Personal Protective Equipment (PPE)
Given the identified hazards, a multi-layered safety approach is mandatory. This involves both engineering controls to isolate the hazard and personal protective equipment to protect the user.
| Control/PPE | Specification | Rationale |
| Engineering Control | Certified Chemical Fume Hood | To prevent inhalation of vapors or dust and contain any potential spills. |
| Hand Protection | Nitrile or Neoprene Gloves (double-gloving recommended) | Provides a barrier against skin absorption. Check the SDS for specific glove breakthrough times. |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and airborne particles. |
| Body Protection | Flame-retardant lab coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Not typically required if handled in a fume hood. Consult your EHS for specific procedures. | To be used only in situations where engineering controls are insufficient, as determined by a risk assessment. |
Step-by-Step Disposal Protocol
The proper disposal route depends on the nature and quantity of the waste. Never dispose of this chemical down the drain or in regular trash. All waste generated from handling this compound is considered hazardous chemical waste.
Workflow for Disposal of 4-(Chloromethyl)-5-methyl-2-(2-nitrophenyl)oxazole
Caption: Disposal workflow for 4-(Chloromethyl)-5-methyl-2-(2-nitrophenyl)oxazole.
Detailed Steps:
-
Preparation: Always begin by reviewing the compound's SDS and your institution's specific waste disposal guidelines. Don all required PPE as outlined in Section 2.
-
Segregation at Source: Use dedicated waste containers. Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS office. A decision tree for segregation is provided in the next section.
-
For Bulk Solids or Concentrated Solutions:
-
Carefully transfer the material into a designated, sealable, and chemically compatible waste container labeled "Halogenated Organic Solid Waste" or "Halogenated Organic Liquid Waste."
-
Ensure the container is properly labeled with the full chemical name and a hazard warning.
-
-
For Dilute Solutions:
-
Collect all dilute solutions (e.g., from chromatography fractions) in a designated "Halogenated Organic Liquid Waste" container.
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
-
-
For Contaminated Labware (Solid Waste):
-
Glassware: Rinse glassware with a small amount of an appropriate solvent (e.g., acetone) and collect the rinsate as halogenated liquid waste. The cleaned glassware can then be washed normally.
-
Consumables: Place all contaminated gloves, paper towels, weigh boats, and other solid materials into a durable, sealed plastic bag or a designated solid waste container. Label it clearly as "Solid Chemical Waste" and list the chemical contaminant.
-
-
Storage and Disposal:
-
Securely close the waste container.
-
Store the container in a designated satellite accumulation area that is secure and has secondary containment.
-
Follow your institutional procedures to arrange for pickup by the EHS department.
-
Waste Segregation: Preventing Unwanted Reactions
Proper segregation is crucial to prevent dangerous chemical reactions within the waste container. For instance, mixing a halogenated waste stream with certain other chemicals could lead to hazardous reactions.
Decision Tree for Waste Segregation
Caption: Decision tree for proper waste segregation.
Emergency Procedures: In Case of a Spill
In the event of a spill, immediate and correct action is vital to minimize exposure and environmental impact.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or you feel unsafe, evacuate the area and contact your institution's emergency response team.
-
Containment (for small spills only): If you are trained and it is safe to do so, contain the spill using a chemical spill kit.
-
For solid spills, gently cover with an absorbent material to avoid raising dust.
-
For liquid spills, surround the area with absorbent pads or sand.
-
-
Cleanup: Use absorbent pads to clean the spill, working from the outside in. Place all contaminated materials in a sealed bag or container, label it as hazardous waste, and dispose of it according to the protocols above.
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.
-
Seek Medical Attention: If you have been exposed, wash the affected area thoroughly with water for at least 15 minutes and seek immediate medical attention. Provide the medical team with the SDS for the compound.
By adhering to these rigorous protocols, you contribute to a culture of safety, ensuring the protection of yourself, your colleagues, and the environment.
References
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
